Cas no 958230-30-3 (4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde)
4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde
- 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXALDEHYDE, 4-CHLORO-3-METHYL
- 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- DTXSID301184129
- 958230-30-3
- AT14986
- SCHEMBL1135021
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- Inchi: 1S/C9H7ClN2O/c1-5-2-11-9-7(5)8(10)6(4-13)3-12-9/h2-4H,1H3,(H,11,12)
- InChI Key: FUSILNQDOKPZAN-UHFFFAOYSA-N
- SMILES: ClC1C(C=O)=CN=C2C=1C(C)=CN2
Computed Properties
- Exact Mass: 194.0246905g/mol
- Monoisotopic Mass: 194.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 45.8Ų
4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1074687-1g |
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl |
958230-30-3 | 98% | 1g |
¥5614.00 | 2024-04-23 |
4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde
Research Briefing on 4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde (CAS: 958230-30-3) in Chemical Biology and Pharmaceutical Applications
The compound 4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde (CAS: 958230-30-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile scaffold and potential therapeutic applications. This heterocyclic aldehyde serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anticancer agents. Recent studies have highlighted its role in modulating protein-protein interactions and enzymatic activities, making it a valuable building block for drug discovery programs.
Structural analysis reveals that the pyrrolopyridine core of 958230-30-3 provides optimal geometry for binding to ATP pockets of various kinases. The chloro and aldehyde functional groups at positions 4 and 5 respectively offer strategic points for further chemical modifications, enabling structure-activity relationship (SAR) studies. Computational docking simulations published in the Journal of Medicinal Chemistry (2023) demonstrate its potential as a fragment for designing selective inhibitors of JAK2 and FLT3 kinases, which are crucial targets in myeloproliferative disorders and acute myeloid leukemia.
Recent synthetic methodologies have focused on improving the yield and purity of 4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde. A 2024 study in Organic Process Research & Development reported an optimized Pd-catalyzed cross-coupling approach that achieves >85% yield with excellent regioselectivity. This advancement addresses previous challenges in large-scale production, facilitating its broader application in medicinal chemistry campaigns. The compound's stability under various pH conditions (2-9) has been confirmed through accelerated degradation studies, supporting its utility in diverse synthetic pathways.
In biological evaluations, derivatives of 958230-30-3 have shown promising activity profiles. A Nature Communications (2024) publication detailed its incorporation into PROTAC molecules targeting BRD4, achieving nanomolar degradation potency with improved pharmacokinetic properties compared to traditional inhibitors. The aldehyde functionality specifically enables reversible covalent binding strategies, as demonstrated in recent work on SARS-CoV-2 main protease inhibitors where it formed stable hemithioacetal adducts with the catalytic cysteine residue.
The pharmaceutical industry has recognized 4-chloro-3-methyl-1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde as a privileged structure in oncology drug discovery. Current clinical-stage compounds containing this scaffold include a dual CDK4/6-FAK inhibitor entering Phase II trials for triple-negative breast cancer (Patent WO2023187542). Its unique physicochemical properties (cLogP 1.8, PSA 58Ų) balance membrane permeability and aqueous solubility, addressing common challenges in small molecule drug development.
Emerging applications extend beyond traditional small molecules. A 2024 ACS Chemical Biology report highlighted its use in developing fluorescent probes for live-cell imaging of kinase activity, leveraging the aldehyde group for bioorthogonal labeling. Additionally, its metal-chelating properties are being explored in radiopharmaceuticals, with 68Ga-labeled derivatives showing promise as PET tracers for tumor imaging in preclinical models.
Future research directions for 958230-30-3 include exploration of its enantioselective transformations and development of sustainable synthetic routes. The compound's growing importance is reflected in its increasing commercial availability from major chemical suppliers (e.g., Sigma-Aldrich, TCI) and inclusion in fragment libraries for high-throughput screening. As structural biology techniques advance, deeper understanding of its binding modes will likely reveal additional therapeutic applications across various disease areas.
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